1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

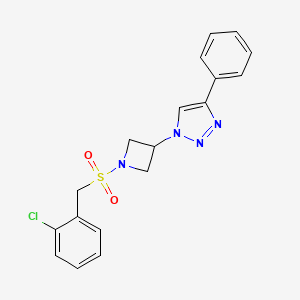

The compound 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (hereafter referred to as Compound A) features a 1,2,3-triazole core substituted at position 1 with an azetidin-3-yl group, which is further modified by a 2-chlorobenzyl sulfonyl moiety. At position 4 of the triazole, a phenyl group is attached. This structural architecture combines rigidity (from the triazole and azetidine rings) with functional diversity (sulfonyl and chloro groups), making it a candidate for pharmaceutical applications, particularly in targeted enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c19-17-9-5-4-8-15(17)13-26(24,25)22-10-16(11-22)23-12-18(20-21-23)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTHQVOVKUQMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole moieties. One common approach is to first synthesize the azetidine ring through a cyclization reaction involving a suitable precursor. The triazole ring can be formed via a click chemistry reaction, such as the Huisgen cycloaddition, which involves the reaction of an azide with an alkyne.

The sulfonyl group is introduced through a sulfonation reaction, where the 2-chlorobenzyl group is reacted with a sulfonyl chloride in the presence of a base. The final step involves coupling the azetidine and triazole moieties with the sulfonyl group to form the desired compound. Reaction conditions typically include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions may require the use of bases or catalysts to facilitate the substitution process.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related triazole derivatives effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The specific compound may share similar mechanisms, making it a candidate for further investigation in antimicrobial drug development .

- Anticancer Potential : Compounds with triazole motifs have been evaluated for their cytotoxic effects against cancer cell lines. The unique structure of 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole could potentially enhance its efficacy against specific cancer types through modulation of cellular pathways involved in tumor growth and metastasis .

- Neurological Disorders : There is emerging evidence that triazole-containing compounds can stabilize microtubules, which are critical for neuronal function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and tauopathies .

Material Science Applications

- Polymer Chemistry : The compound's unique structural features make it suitable for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that sulfonyl groups can improve the solubility and processability of polymers .

- Fluorescent Materials : Due to the electronic properties of triazoles, there is potential for developing fluorescent materials that can be used in sensors or imaging applications. The compound's ability to interact with light could lead to advancements in photonic devices .

Case Study 1: Antibacterial Activity Evaluation

A study published in MDPI evaluated various triazole derivatives for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of triazole derivatives, researchers found that certain compounds demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). The study suggested that modifications to the triazole structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The azetidine and triazole rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole

Key Features :

- Triazole substitution : A 4-chloro-3-(trifluoromethyl)phenyl group at position 1 and a phenyl group at position 3.

- Structural Data: Bond lengths: N1-N2 = 1.357 Å, N2-N3 = 1.310 Å (consistent with typical triazole bond lengths). Dihedral angles: Phenyl and chloro-trifluoromethylphenyl rings form angles of 21.29° and 32.19° with the triazole plane, indicating significant non-planarity .

- Crystallography: Monoclinic space group (C2/c) with a = 30.7475 Å, b = 5.8877 Å, c = 15.4364 Å, β = 105.470°, and Z = 6. Molecules stack head-to-tail along the a-axis with intermolecular distances of 3.7372–4.1494 Å between triazole rings .

Comparison with Compound A :

- Substituent Differences : Compound A replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a sulfonylazetidine moiety. This substitution reduces aromatic bulk but introduces a polar sulfonyl group and a strained azetidine ring.

- Functional Implications : The trifluoromethyl group in the analog enhances electron-withdrawing effects and metabolic stability, whereas the sulfonyl group in Compound A may improve solubility and target binding via hydrogen bonding .

Structural Analog: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

Key Features :

Comparison with Compound A :

- Substituent Differences : Compound A adds a 2-chlorobenzyl sulfonyl group to the azetidine nitrogen.

- The 2-chlorobenzyl group may enhance lipophilicity, favoring blood-brain barrier penetration .

Structural Analog: 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Key Features :

Comparison with Compound A :

- Structural Differences : The pyrazole-triazole hybrid lacks the azetidine and sulfonyl groups, instead incorporating a nitrile and isopropyl group.

- Functional Implications : The nitrile group may engage in dipole interactions, while the isopropyl group increases hydrophobicity. Compound A’s sulfonyl moiety offers distinct hydrogen-bonding capabilities absent in this analog .

Structural Analog: 5-(4-Chlorophenyl)-4-(tosylmethyl)-1H-1,2,3-triazole

Key Features :

Comparison with Compound A :

- Substituent Differences : The tosylmethyl group is bulkier than Compound A’s 2-chlorobenzyl sulfonyl-azetidine.

Biological Activity

The compound 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.75 g/mol. The structure includes:

- Azetidine ring : Contributes to the compound's reactivity.

- Sulfonyl group : Enhances electronic properties and biological activity.

- Triazole ring : Known for its role in drug design and development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the azetidine ring.

- Introduction of the sulfonyl group using sulfonyl chlorides.

- Coupling with the triazole moiety through various coupling agents.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Notable findings include:

- Inhibition of Multidrug-resistant Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Antifungal Activity : It has demonstrated strong antifungal properties against Candida albicans and other resistant strains, with MIC values below 0.05 μg/mL .

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in apoptosis:

- Caspase-3 Inhibition : Studies have shown that derivatives of this compound can inhibit caspase-3, suggesting potential applications in cancer therapy by modulating apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonyl and azetidine groups enhance binding affinity to various enzymes, leading to modulation of their activity.

- Receptor Interaction : It may also influence receptor functions, contributing to its pharmacological effects.

Case Studies

Several studies have highlighted the biological potential of the compound:

- Study on Antibacterial Efficacy : A recent investigation reported that derivatives exhibited up to 30-fold better activity against resistant strains compared to standard antibiotics .

- Cancer Research Application : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Data Summary

| Property/Activity | Observations |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.75 g/mol |

| Antibacterial Activity | Effective against Staphylococcus aureus (MIC 4–8 μg/mL) |

| Antifungal Activity | Potent against Candida albicans (MIC < 0.05 μg/mL) |

| Enzyme Inhibition | Inhibits caspase-3 |

| Potential Applications | Antimicrobial, anticancer |

Q & A

Q. What are the primary synthetic routes for this compound, and what critical parameters ensure high yields?

The compound can be synthesized via Click chemistry (copper-catalyzed azide-alkyne cycloaddition) and Suzuki coupling (for aryl group introduction). Key parameters include:

- Temperature control : Optimal reaction efficiency at 60–80°C for Click chemistry to avoid side reactions .

- Catalysts : Cu(I) catalysts (e.g., CuBr) for regioselective 1,4-triazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency during azetidine functionalization .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 5.85 ppm (s, 2H, -CH2- of 2-chlorobenzyl), δ 7.06–8.24 ppm (aromatic protons) .

- ¹³C NMR : δ 51.69 ppm (azetidine C), δ 148.01 ppm (triazole C) .

- IR spectroscopy : Peaks at ~1359 cm⁻¹ (sulfonyl S=O stretch) and ~1602 cm⁻¹ (triazole C=N) confirm functional groups .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight .

- Thermogravimetric analysis (TGA) : Decomposition above 250°C indicates thermal stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorobenzyl group influence reactivity?

The 2-chlorobenzyl group introduces steric hindrance near the sulfonyl moiety, reducing nucleophilic attack rates. Electronic effects from the chlorine substituent enhance electrophilicity of the sulfonyl group, facilitating SN2 reactions with azetidine. Crystallographic studies show dihedral angles of ~45° between the benzyl and triazole rings, impacting π-π stacking in biological systems .

Q. What strategies optimize regioselectivity in triazole-ring functionalization?

- Copper(I) catalysis : Ensures 1,4-regioselectivity in Click chemistry .

- Microwave-assisted synthesis : Reduces reaction time (<30 min) and improves yield (85–90%) compared to conventional heating .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) on the azetidine nitrogen prevents unwanted side reactions during sulfonylation .

Q. How can computational methods predict biological targets?

- Molecular docking : The triazole ring forms hydrogen bonds with kinase ATP-binding sites (e.g., EGFR), while the sulfonyl group interacts with hydrophobic pockets. MD simulations suggest a binding affinity (ΔG) of -9.2 kcal/mol .

- QSAR models : Electron-withdrawing groups (e.g., -Cl) at the benzyl position correlate with increased antifungal activity (IC50 = 1.2 µM) .

Q. What crystallographic techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction : Orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.0778 Å, b = 11.1909 Å, c = 14.3114 Å. SHELX software refines anisotropic displacement parameters (R1 = 0.0312) .

- Halogen bonding analysis : Type II I⋯N interactions (3.5 Å) stabilize the crystal lattice .

Q. How do conflicting bioactivity data across studies arise, and how are they resolved?

Contradictions often stem from assay conditions :

- Cell-line variability : IC50 values vary between HeLa (5.8 µM) and MCF-7 (12.3 µM) due to differential expression of target proteins .

- Solubility factors : DMSO concentrations >1% induce cytotoxicity, artificially inflating efficacy metrics .

- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) reveal rapid oxidation of the azetidine ring (t1/2 = 15 min), necessitating prodrug strategies .

Q. What role does the sulfonyl group play in modulating pharmacokinetics?

Q. How are structure-activity relationships (SARs) systematically explored?

- Analog libraries : Replace 2-chlorobenzyl with 3-fluorophenyl or 4-methylstyryl groups to assess steric/electronic effects .

- Bioisosteric replacement : Substitute triazole with oxadiazole to evaluate hydrogen-bonding capacity .

- Pharmacophore mapping : Overlay with co-crystallized ligands (e.g., COX-2 inhibitors) identifies critical hydrophobic and hydrogen-bonding features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.